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Compound of Interest

Compound Name: Isooctyl hydrogen succinate

Cat. No.: B15177637

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for
isooctyl hydrogen succinate. Due to the limited availability of experimental spectra in public
databases, this document presents predicted data based on the chemical structure and
established spectroscopic principles of analogous compounds. It includes predicted Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with
standard experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for isooctyl hydrogen

succinate.

Table 1: Predicted *H NMR Data (500 MHz, CDCI3)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~10-12 Broad Singlet 1H -COOH
~4.05 Triplet 2H -O-CHa-
~2.65 Triplet 2H -C(0)-CHz2-
~2.60 Triplet 2H -CH2-C(0)0O-
~1.60 Multiplet 1H -CH(CHs3)2
~1.25-1.40 Multiplet 8H -(CH2)a-
~0.85-0.90 Doublet & Triplet 6H "CH(CH2)2 & terminal
-CHs
. 13
Chemical Shift (6, ppm) Assignment
~178 -COOH
~172 -C(0)O-
~65 -O-CHa-
~38 -CH(CH3)2
~30 -(CHz)a-
~29.5 -C(O)-CHz2-
~29 -CH2-C(0)0-
~24 -(CHz)a-
~23 -CH(CHs3)2
~14 terminal -CHs
~11 terminal -CHs
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ble 3: licted IR Al :

Wavenumber (cm—?) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic Acid)
2955, 2925, 2855 Strong C-H stretch (Alkyl)

~1735 Strong C=0 stretch (Ester)

~1710 Strong C=0 stretch (Carboxylic Acid)
~1280 Medium C-O stretch (Ester)

~1200 Medium C-O stretch (Carboxylic Acid)

Table 4: Predicted Mass Spectrometry Data (Electron

lonization - EI)
m/z Relative Intensity Assignment
230 Low [M]* (Molecular lon)
115 High [CeH100]* or [CaHs03]*
101 Medium [CaHs03]*
87 Medium [CaH702]*
57 High [CaHo]* (Butyl fragment)
43 High [CsH7]* (Propyl fragment)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Dissolve approximately 10-20 mg of isooctyl hydrogen succinate in 0.6-0.7 mL of
deuterated chloroform (CDCIs).
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o Transfer the solution to a 5 mm NMR tube.

o Data Acquisition:

[e]

Acquire *H and 3C NMR spectra on a 500 MHz NMR spectrometer.

o

For *H NMR, acquire 16 scans with a relaxation delay of 1 second.

[¢]

For 13C NMR, acquire 1024 scans with a relaxation delay of 2 seconds.

[e]

Use the residual solvent peak (CDCIs at 7.26 ppm for 1H and 77.16 ppm for 13C) as the
internal reference.

» Data Processing:

[e]

Apply a Fourier transform to the acquired free induction decays (FIDs).

o

Phase and baseline correct the resulting spectra.

[¢]

Integrate the peaks in the *H NMR spectrum and determine the chemical shifts and
multiplicities.

[¢]

Determine the chemical shifts of the peaks in the 133C NMR spectrum.

Infrared (IR) Spectroscopy

e Sample Preparation:

o For Attenuated Total Reflectance (ATR)-IR, place a small drop of neat isooctyl hydrogen
succinate directly onto the ATR crystal.

o Data Acquisition:

[e]

Record the IR spectrum using an FTIR spectrometer equipped with a diamond ATR
accessory.

[e]

Collect the spectrum over a range of 4000-400 cm~?* with a resolution of 4 cm~1.

o

Co-add 32 scans to improve the signal-to-noise ratio.
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» Data Processing:
o Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

o lIdentify and label the major absorption bands in the spectrum.

Mass Spectrometry (MS)

e Sample Preparation:

o Dissolve a small amount of isooctyl hydrogen succinate in a suitable volatile solvent
(e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

o Data Acquisition:

o Introduce the sample into the mass spectrometer via direct infusion or through a gas
chromatograph (for EI-MS).

o For Electrospray lonization (ESI), use a flow rate of 5-10 puL/min.

o Acquire the mass spectrum in both positive and negative ion modes over a mass range of
m/z 50-500.

» Data Processing:
o Identify the molecular ion peak ([M]* or [M-H]").

o Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic
compound using the spectroscopic techniques discussed.
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Spectroscopic Analysis Workflow for Structural Elucidation
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Caption: Logical workflow for spectroscopic data analysis.

Disclaimer: The spectroscopic data presented in this document are predicted and are intended
for informational and guidance purposes only. Experimental verification is recommended for
precise characterization.

» To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
of Isooctyl Hydrogen Succinate]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b15177637#spectroscopic-data-nmr-ir-mass-spec-for-
isooctyl-hydrogen-succinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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